molecular formula C17H12N2 B11868659 4-(Quinolin-6-ylethynyl)aniline CAS No. 656820-80-3

4-(Quinolin-6-ylethynyl)aniline

Cat. No.: B11868659
CAS No.: 656820-80-3
M. Wt: 244.29 g/mol
InChI Key: RKAGWQTYZHVSJW-UHFFFAOYSA-N
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Description

4-(Quinolin-6-ylethynyl)aniline: is an organic compound that features a quinoline ring system attached to an aniline moiety via an ethynyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinolin-6-ylethynyl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Quinolin-6-ylethynyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Quinolin-6-ylethynyl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in applications requiring precise molecular interactions, such as enzyme inhibition and DNA intercalation .

Properties

CAS No.

656820-80-3

Molecular Formula

C17H12N2

Molecular Weight

244.29 g/mol

IUPAC Name

4-(2-quinolin-6-ylethynyl)aniline

InChI

InChI=1S/C17H12N2/c18-16-8-5-13(6-9-16)3-4-14-7-10-17-15(12-14)2-1-11-19-17/h1-2,5-12H,18H2

InChI Key

RKAGWQTYZHVSJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C#CC3=CC=C(C=C3)N)N=C1

Origin of Product

United States

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